Diethyl cycloheptylphosphonate
Description
Diethyl cycloheptylphosphonate is an organophosphorus compound characterized by a cycloheptyl group bonded to a phosphonate moiety with two ethyl ester substituents. Its molecular formula is C₁₁H₂₃O₃P (calculated molecular weight: 234.26 g/mol). The cycloheptyl group imparts steric bulk, influencing its reactivity and physical properties.
Properties
CAS No. |
65392-42-9 |
|---|---|
Molecular Formula |
C11H23O3P |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
diethoxyphosphorylcycloheptane |
InChI |
InChI=1S/C11H23O3P/c1-3-13-15(12,14-4-2)11-9-7-5-6-8-10-11/h11H,3-10H2,1-2H3 |
InChI Key |
ZCDMZVUQUUZEPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CCCCCC1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cycloheptylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction typically involves the use of diethyl phosphite and cycloheptyl bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the Michaelis-Arbuzov reaction is carried out. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. Additionally, purification steps, including distillation and crystallization, are employed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Diethyl cycloheptylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The ethyl groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used
Scientific Research Applications
Diethyl cycloheptylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug development.
Medicine: Explored for its potential use in the development of antiviral and antibacterial agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl cycloheptylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate. This inhibition can disrupt various biochemical pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Diethyl Phosphonates
Structural and Reactivity Differences
- This bulk may also lower solubility in polar solvents . Diethyl (4-formylphenyl)phosphonate contains an aromatic aldehyde group, enabling participation in condensation reactions (e.g., hydrazone formation) that are absent in aliphatic phosphonates . Diethyl methylphosphonite (a phosphonite, P⁺III) is more nucleophilic than phosphonates (P⁺V), making it reactive in alkylation or oxidation reactions .
Key Research Findings
Spectral and Physical Properties
- NMR Shifts : Cycloheptylphosphonate derivatives exhibit distinct ¹H-NMR signals (e.g., δ ~1.30 ppm for ethyl ester protons) compared to aromatic analogs (δ ~6.47 ppm for formyl protons in Diethyl (4-formylphenyl)phosphonate) .
- Boiling Points: Not explicitly reported for this compound, but phosphonates generally have higher boiling points (>200°C) due to hydrogen bonding and polarity .
Stability and Handling
- Phosphonates with bulky groups (e.g., cycloheptyl) are less prone to hydrolysis than smaller analogs like Diethyl phosphite, which reacts readily with water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
